

Valeriotetrate C: A Technical Overview of its Discovery and Natural Source

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Compound of Interest		
Compound Name:	Valeriotetrate C	
Cat. No.:	B1162202	Get Quote

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This technical guide provides an in-depth overview of the discovery, natural source, and structural elucidation of **Valeriotetrate C**, a complex iridoid natural product. The information is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers interested in this class of compounds.

Discovery and Natural Source

Valeriotetrate C is a naturally occurring iridoid, a class of monoterpenoids known for their diverse biological activities. It was first reported as being isolated from the medicinal plants Valeriana jatamansi Jones (also known as Indian Valerian) and Valeriana officinalis.[1][2][3] These plants, belonging to the Caprifoliaceae family, have a long history of use in traditional medicine for treating anxiety, insomnia, and other neurological conditions.

Initial reports identifying the natural source of **Valeriotetrate C** were later accompanied by a crucial structural revision. A 2010 publication in the Journal of Natural Products re-examined the structures of several chlorinated iridoids from Valeriana species, including **Valeriotetrate C**, based on X-ray analysis and chemical transformation.[1] This highlights the complexity of this class of molecules and the importance of rigorous spectroscopic analysis in their characterization. While some commercial suppliers have erroneously listed marine actinomycetes as a source, the primary scientific literature consistently points to Valeriana species as the origin of **Valeriotetrate C**.



Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural determination of **Valeriotetrate C**, based on established methods for valepotriates from Valeriana jatamansi.

Extraction and Isolation

The isolation of **Valeriotetrate C** from Valeriana jatamansi roots and rhizomes typically involves a multi-step process:

- Extraction: The air-dried and powdered plant material is extracted with a polar solvent, most commonly 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
- Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure, and
 the resulting residue is suspended in water and partitioned successively with solvents of
 increasing polarity. A common partitioning scheme involves using ethyl acetate followed by nbutanol. The iridoids, including Valeriotetrate C, are typically enriched in the ethyl acetate
 fraction.
- Chromatographic Purification: The bioactive ethyl acetate fraction is then subjected to multiple rounds of column chromatography to isolate the individual compounds. This often involves:
 - Silica Gel Column Chromatography: The fraction is separated using a gradient of solvents,
 such as petroleum ether-acetone, to yield several sub-fractions.
 - MCI Gel Column Chromatography: Further purification of the enriched sub-fractions can be achieved using MCI gel with a methanol-water gradient.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Valeriotetrate C is often accomplished using preparative HPLC.

Structure Elucidation

The definitive structure of **Valeriotetrate C** was established through a combination of spectroscopic techniques:



- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. The structural revision of **Valeriotetrate C** relied heavily on this technique.[1]

Quantitative Data

The following tables summarize the key quantitative data for **Valeriotetrate C**.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C37H58O15
Molecular Weight	742.85 g/mol
CAS Number	904891-20-9
Class	Iridoid (Valepotriate)

Table 2: Spectroscopic Data (13C and 1H NMR)

Note: The complete and definitive NMR data is found in the supporting information of the primary literature, which was not publicly accessible. The following is a generalized representation of the expected signals for a molecule of this class.



Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, Multiplicity, J in Hz)
1	~90-100	~5.5-6.0 (d, J=~8-10)
3	~140-150	~6.5-7.0 (s)
4	~110-120	-
5	~135-145	-
6	~115-125	~5.7-6.2 (dd)
7	~70-80	~5.0-5.5 (d)
8	~80-90	-
9	~40-50	~2.5-3.0 (m)
10	~60-70	~4.0-4.5 (m)
11	~60-70	~4.0-4.5 (m)
Esters	~170-175	-
Esters	-	~0.8-2.5 (various)

Biological Activity

Valeriotetrate C is reported to exhibit neuroprotective activity.[4] Other related valepotriates isolated from Valeriana jatamansi have shown a range of biological effects, including cytotoxicity against various cancer cell lines and activity as N-type calcium channel antagonists, which is consistent with the traditional use of the plant for pain relief.[1] Further research is needed to fully elucidate the specific biological targets and mechanisms of action of **Valeriotetrate C**.

Visualizations

Experimental Workflow for Valeriotetrate C Isolation

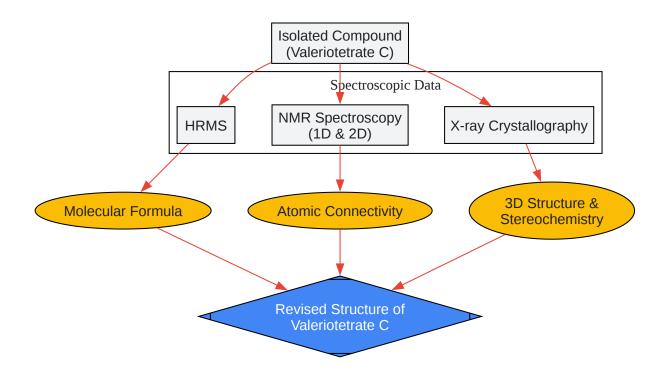




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Caption: Generalized workflow for the isolation of Valeriotetrate C.

Logical Relationship of Structural Elucidation



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Caption: Logical flow of spectroscopic data for structure elucidation.

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